molecular formula C12H15ClN2OS B5188255 6-ethoxy-2-prop-2-enylsulfanyl-1H-benzimidazole;hydrochloride

6-ethoxy-2-prop-2-enylsulfanyl-1H-benzimidazole;hydrochloride

Cat. No.: B5188255
M. Wt: 270.78 g/mol
InChI Key: LOSCRJFISMMSSR-UHFFFAOYSA-N
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Description

6-ethoxy-2-prop-2-enylsulfanyl-1H-benzimidazole;hydrochloride is a chemical compound with a complex structure that includes an ethoxy group, a prop-2-enylsulfanyl group, and a benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-2-prop-2-enylsulfanyl-1H-benzimidazole;hydrochloride typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative. The ethoxy and prop-2-enylsulfanyl groups are then introduced through subsequent reactions, often involving nucleophilic substitution and addition reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-2-prop-2-enylsulfanyl-1H-benzimidazole;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce a variety of functional groups.

Scientific Research Applications

6-ethoxy-2-prop-2-enylsulfanyl-1H-benzimidazole;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Studies often focus on its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 6-ethoxy-2-prop-2-enylsulfanyl-1H-benzimidazole;hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it might inhibit certain enzymes or interact with DNA, leading to its potential use as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 2-mercapto-1H-benzimidazole
  • 5,6-dimethyl-2-mercaptobenzimidazole
  • 2-ethylthio-1H-benzimidazole

Uniqueness

What sets 6-ethoxy-2-prop-2-enylsulfanyl-1H-benzimidazole;hydrochloride apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both ethoxy and prop-2-enylsulfanyl groups, along with the benzimidazole core, makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

6-ethoxy-2-prop-2-enylsulfanyl-1H-benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS.ClH/c1-3-7-16-12-13-10-6-5-9(15-4-2)8-11(10)14-12;/h3,5-6,8H,1,4,7H2,2H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSCRJFISMMSSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCC=C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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